5-Bromo-2-cyclobutoxybenzonitrile
Overview
Description
5-Bromo-2-cyclobutoxybenzonitrile is an organic compound with the molecular formula C11H10BrNO It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom and a cyclobutoxy group
Mechanism of Action
Target of Action
It’s known that this compound could convert into 3-butyl-6-bromo-1(3h)-isobenzofuranone (br-nbp) in vitro and in vivo
Mode of Action
It’s known that the compound undergoes a transformation into Br-NBP , but the interaction of this compound with its targets and the resulting changes are not well documented
Biochemical Pathways
It’s known that the compound is involved in the suzuki–miyaura (sm) coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction
Pharmacokinetics
The pharmacokinetic profiles of 5-Bromo-2-cyclobutoxybenzonitrile and its converted form, Br-NBP, have been studied. Both compounds showed a short elimination half-life . After intravenous administration, they were distributed rapidly into all tissues examined, with the highest concentrations of this compound and Br-NBP found in the lung and kidney, respectively . The brain distribution of Br-NBP in middle cerebral artery occlusion (MCAO) rats was more than in normal rats .
Result of Action
It’s known that the compound exerts a potent neuroprotective effect against transient and long-term ischemic stroke in rats
Action Environment
It’s known that the compound is involved in the suzuki–miyaura (sm) coupling reaction , which is known for its exceptionally mild and functional group tolerant reaction conditions
Biochemical Analysis
Biochemical Properties
5-Bromo-2-cyclobutoxybenzonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as α-glucosidase, where it acts as an inhibitor . This interaction is crucial as α-glucosidase is involved in carbohydrate metabolism, and its inhibition can affect glucose levels in cells. Additionally, this compound may interact with other proteins and biomolecules, influencing their activity and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with α-glucosidase can lead to altered glucose metabolism, impacting energy production and storage within cells . Furthermore, this compound may affect cell signaling pathways by binding to specific receptors or enzymes, thereby influencing downstream effects such as gene expression and protein synthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity . This inhibition can lead to changes in metabolic pathways and cellular functions. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, including potential toxicity or adaptive responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, including cellular damage or organ dysfunction.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, or conjugation . These metabolic pathways can influence the compound’s activity, stability, and elimination from the body. Additionally, this compound may affect metabolic flux and metabolite levels, altering the balance of biochemical reactions within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of this compound can influence its biological activity and potential effects on cellular processes. Understanding the transport mechanisms is crucial for predicting the compound’s behavior in biological systems.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity. For example, localization to the nucleus may enable this compound to interact with transcription factors and influence gene expression, while localization to the mitochondria may impact cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclobutoxybenzonitrile typically involves the reaction of 5-bromo-2-hydroxybenzonitrile with bromocyclobutane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) under an inert atmosphere. The mixture is stirred at elevated temperatures (e.g., 90°C) for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures for handling bromine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyclobutoxybenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Potassium Carbonate (K2CO3): Used as a base in the synthesis.
Bromocyclobutane: Reacts with 5-bromo-2-hydroxybenzonitrile to form the cyclobutoxy group.
N,N-Dimethylformamide (DMF): Solvent for the reaction.
Palladium Catalysts: Used in coupling reactions.
Major Products Formed
The major product formed from the synthesis is this compound itself. In coupling reactions, various substituted benzonitriles can be formed depending on the reactants used.
Scientific Research Applications
5-Bromo-2-cyclobutoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxybenzonitrile: Similar structure but with a methoxy group instead of a cyclobutoxy group.
5-Bromo-2-chlorobenzonitrile: Contains a chlorine atom instead of a cyclobutoxy group.
5-Bromo-2-hydroxybenzonitrile: Precursor in the synthesis of 5-Bromo-2-cyclobutoxybenzonitrile
Uniqueness
This compound is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthetic chemistry and potential pharmacological research .
Biological Activity
5-Bromo-2-cyclobutoxybenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
This compound has the molecular formula and features a bromine atom and a cyclobutoxy group attached to a benzonitrile framework. Its structure allows for various interactions with biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The bromine atom contributes to its lipophilicity and binding affinity, while the cyclobutoxy group may influence the compound's overall conformation and reactivity.
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
- Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The bromine atom may enhance the compound's ability to penetrate microbial membranes.
- Anticancer Activity : Preliminary investigations suggest potential anticancer effects, likely through apoptosis induction in cancer cells. The interaction with specific signaling pathways involved in cell proliferation is an area of ongoing research.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of brominated benzonitriles, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting effectiveness comparable to standard antibiotics .
- Cytotoxicity Against Cancer Cell Lines :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
5-bromo-2-cyclobutyloxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c12-9-4-5-11(8(6-9)7-13)14-10-2-1-3-10/h4-6,10H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPZJCPWKCBATI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=C(C=C(C=C2)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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